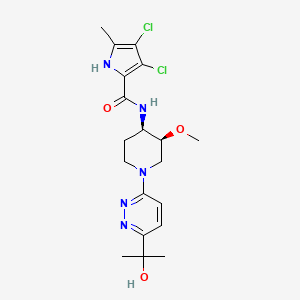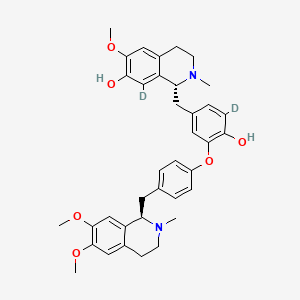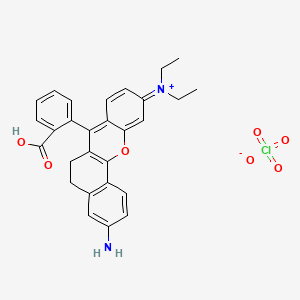
AF430 alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF 430 alkyne is a derivative of the yellow-green fluorescent dye AF 430. This compound is a sulfonated coumarin dye that is particularly useful for flow cytometry and antibody labeling due to its stable fluorescence across a wide range of pH values. The terminal alkyne group in AF 430 alkyne makes it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
AF 430 alkyne is synthesized by introducing an alkyne group into the AF 430 dye structure. The synthesis involves the reaction of AF 430 with propargylamine under specific conditions to form the alkyne derivative . The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at room temperature.
Industrial Production Methods
Industrial production of AF 430 alkyne follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
AF 430 alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. This type of reaction is a click chemistry reaction that forms a stable triazole ring .
Common Reagents and Conditions
The CuAAc reaction requires a copper catalyst, typically copper sulfate (CuSO₄), and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature .
Major Products Formed
The major product formed from the CuAAc reaction of AF 430 alkyne is a triazole-linked conjugate, which is often used for labeling biomolecules .
Scientific Research Applications
AF 430 alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling of biomolecules for imaging and tracking within cells.
Medicine: Utilized in diagnostic assays and therapeutic research.
Industry: Applied in the development of fluorescent probes and dyes for various industrial applications
Mechanism of Action
The mechanism of action of AF 430 alkyne involves its participation in CuAAc reactions. The terminal alkyne group reacts with azide-containing molecules in the presence of a copper catalyst to form a stable triazole ring. This reaction is highly specific and efficient, making AF 430 alkyne a valuable tool for bioconjugation and molecular labeling .
Comparison with Similar Compounds
AF 430 alkyne is unique due to its stable fluorescence and suitability for CuAAc reactions. Similar compounds include:
AF 430 amine: A derivative with a terminal amino group.
AF 430 azide: An azide derivative used for labeling alkyne-containing biomolecules.
AF 430 carboxylic acid: A non-reactive form used as a reference standard.
AF 430 hydrazide: A carbonyl-reactive dye for conjugating with aldehydes and ketones.
These compounds share the core AF 430 structure but differ in their functional groups, making them suitable for various applications.
Properties
Molecular Formula |
C25H26F3KN2O6S |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
potassium;[8,8-dimethyl-2-oxo-9-[6-oxo-6-(prop-2-ynylamino)hexyl]-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |
InChI |
InChI=1S/C25H27F3N2O6S.K/c1-4-9-29-22(31)8-6-5-7-10-30-20-13-21-18(19(25(26,27)28)12-23(32)36-21)11-17(20)16(14-24(30,2)3)15-37(33,34)35;/h1,11-14H,5-10,15H2,2-3H3,(H,29,31)(H,33,34,35);/q;+1/p-1 |
InChI Key |
ZRXADTSYTDFTFN-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NCC#C)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)


![Pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365232.png)




![3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12365265.png)
